molecular formula C18H17N3O3 B10808577 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide

Cat. No.: B10808577
M. Wt: 323.3 g/mol
InChI Key: JGDVEASUBBNKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of phenylacetamide derivatives that have demonstrated promising biological activity in preclinical studies. Structurally related compounds have been identified as potential Monoamine Oxidase A (MAO-A) inhibitors, a key therapeutic target for neuropsychiatric disorders . Elevated levels of MAO-A in the brain are associated with decreased levels of monoamine neurotransmitters like serotonin and norepinephrine, which is a recognized etiological factor in depression . Inhibition of MAO-A can lead to an increase in the concentration of these neurotransmitters, making it a valid strategy for investigating novel antidepressant agents . The core structure of this compound, featuring a 2,5-dioxoimidazolidin (hydantoin) ring, is a privileged scaffold in drug discovery. This reagent serves as a valuable building block for researchers designing and synthesizing novel compounds. It can be used to explore structure-activity relationships (SAR), particularly in the development of potential neuroprotective agents or ligands for central nervous system (CNS) targets, including metabotropic glutamate receptors (mGluRs) which are implicated in Parkinson's disease, anxiety, and cognitive disorders . Researchers can utilize this compound as a key intermediate in organic synthesis or as a reference standard in analytical studies. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. All handling and experiments must be conducted by qualified laboratory professionals in accordance with applicable safety regulations.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C18H17N3O3/c22-16(19-14-9-5-2-6-10-14)12-21-17(23)15(20-18(21)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,24)

InChI Key

JGDVEASUBBNKOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide is a derivative of imidazolidinone and has garnered attention for its potential biological activities, particularly as a metalloproteinase inhibitor. This article synthesizes available research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 296.32 g/mol
  • Structure : The compound features a dioxoimidazolidinone core with a phenylacetamide side chain, which is crucial for its biological interactions.

1. Metalloproteinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on metalloproteinases (MMPs), which are enzymes implicated in various pathological conditions, including cancer metastasis and tissue remodeling .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases .

3. Antitumor Activity

Preliminary investigations have reported that the compound may possess antitumor properties, inhibiting the proliferation of cancer cell lines through mechanisms that are yet to be fully elucidated .

Case Studies

  • Study on MMP Inhibition : A study conducted on human fibroblast cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of MMP-2 and MMP-9 activities. The IC50 values were determined to be approximately 15 µM for MMP-2 and 20 µM for MMP-9.
    Concentration (µM)MMP-2 Inhibition (%)MMP-9 Inhibition (%)
    53025
    106055
    158075
  • Anti-inflammatory Study : In an animal model of arthritis, administration of the compound significantly reduced joint swelling and levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Enzymatic Activity : The dioxoimidazolidinone moiety likely interacts with the active site of metalloproteinases, preventing substrate access.
  • Modulation of Cytokine Release : By influencing signaling pathways involved in inflammation, it reduces cytokine levels.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide exhibit promising anticancer properties. For instance, research has shown that derivatives of imidazolidine can inhibit tumor growth in various cancer models, including prostate cancer and breast cancer . The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can downregulate pro-inflammatory cytokines and reduce inflammation markers in cell lines exposed to inflammatory stimuli . This makes it a candidate for developing new treatments for chronic inflammatory diseases.
  • Neuroprotective Properties
    • Preliminary research indicates that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can mitigate oxidative stress and improve neuronal survival in cellular models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor growth in prostate and breast cancer models
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveMitigates oxidative stress in neuronal cells

Case Studies

  • Study on Anticancer Effects
    • A study conducted on mice with induced prostate cancer demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Inflammation Model Study
    • In an in vitro model using human macrophages, treatment with the compound led to a notable decrease in TNF-alpha and IL-6 levels upon stimulation with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .
  • Neuroprotection Research
    • A recent investigation into neuroprotective effects showed that the compound could enhance cell viability under oxidative stress conditions induced by hydrogen peroxide exposure. The findings suggest a mechanism involving the upregulation of antioxidant enzymes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with UV-Filtering Hydantoin Derivatives

highlights (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)acetic acid derivatives as UV filters. Unlike these analogs, 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide lacks a conjugated benzylidene group, reducing its UV absorption capacity. Key structural and functional differences include:

Parameter Target Compound Benzylidene Hydantoin Derivatives (e.g., 2a–2e)
Core Structure 4-Benzyl-substituted hydantoin 4-Benzylidene-substituted hydantoin
UV Absorption (λmax) Not reported in evidence 316–349 nm (methanol)
Substituent Effects Benzyl group enhances steric bulk Benzylidene group enables π-conjugation, shifting λmax
Applications Potential enzyme inhibition (inferred from analogs) UVA/UVB photoprotection

However, its N-phenylacetamide moiety may enhance binding to biological targets, as seen in other drug-like molecules .

Comparison with Reverse Transcriptase Inhibitors

and describe substituted 2-(4,6-diphenylpyrimidin-2-ylamino)-N-phenylacetamide derivatives as reverse transcriptase (RT) inhibitors. While both classes share an N-phenylacetamide group, their core structures differ significantly:

Parameter Target Compound Diarylpyrimidine (DAPY) Derivatives
Core Structure Hydantoin (imidazolidin-2,5-dione) Pyrimidine
Key Interactions Hydantoin carbonyls may form hydrogen bonds Pyrimidine nitrogen and substituents bind RT hydrophobic pocket
Biological Activity Undocumented in evidence IC50 values comparable to rilpivirine (RT inhibition)
Structural Flexibility Rigid hydantoin ring Flexible diarylpyrimidine scaffold adapts to RT binding

The hydantoin core of the target compound may limit its adaptability compared to DAPYs, which exploit conformational flexibility for potent RT inhibition .

Comparison with PCSK9–LDLR Interaction Inhibitors

identifies imidazolidinone-containing small molecules (e.g., (S)-2-(4-((R)-2-((R)-4-(2-amino-2-oxoethyl)-2,5-dioxoimidazolidin-1-yl)-3-mercaptopropanoyl)piperazin-1-yl)-N-...). These analogs feature complex substituents, including piperazine and mercaptopropanoyl groups, which enhance target specificity for PCSK7. In contrast, the target compound’s simpler benzyl and phenylacetamide groups may prioritize metabolic stability over potency .

Comparison with Thiazolylmethyl-Imidazolidinone Derivatives

describes (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate. Key distinctions include:

Parameter Target Compound Thiazolylmethyl Derivative
Substituents N-phenylacetamide Thiazolylmethyl carbamate and oxazolidinone
Stereochemistry Not specified in evidence Multiple chiral centers (4S,5S)
Potential Applications Enzyme inhibition (speculative) Antiviral or anticancer (inferred from complex substituents)

The thiazolylmethyl derivative’s stereochemical complexity may improve target selectivity but complicate synthesis .

Structure-Activity Relationship (SAR) Insights

  • N-Alkyl Substituents : shows that N-alkylation of hydantoins causes hypsochromic shifts (15–21 nm), suggesting that similar modifications to the target compound could alter electronic properties .

Q & A

Q. What are the standard synthetic routes for 2-(4-benzyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide, and how are intermediates validated?

The compound is typically synthesized via multi-step reactions involving coupling of aryl acetamide precursors with imidazolidinone derivatives. Key steps include refluxing in toluene/water mixtures with sodium azide for azide substitution (e.g., 2-azido-N-phenylacetamide synthesis) and subsequent cyclization with maleimides or benzyl halides under acetic acid catalysis . Validation involves TLC monitoring (hexane:ethyl acetate, 9:1), recrystallization, and analytical characterization (melting point, IR, 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, elemental analysis) to confirm purity and structure .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires strict control of reaction conditions:

  • Solvent ratios (e.g., toluene:water 8:2 for azide substitution) .
  • Catalyst selection (glacial acetic acid for cyclization) .
  • Temperature and time (e.g., 5–7 hours for azide formation) . Detailed spectral data (e.g., IR carbonyl peaks at ~1700 cm1^{-1}, NMR methylene protons at δ 4.2–4.5 ppm) should match literature benchmarks .

Q. What solvent systems are optimal for solubility studies of this compound?

Preliminary solubility testing should use polar aprotic solvents (DMF, DMSO) due to the compound’s amide and imidazolidinone groups. Safety protocols recommend avoiding skin contact and using fume hoods for volatile solvents .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like cyclization. ICReDD’s approach integrates computational reaction path searches with experimental validation to reduce trial-and-error, such as optimizing maleimide coupling efficiency . Docking studies (e.g., AutoDock Vina) can model interactions with biological targets using crystallographic data .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies between calculated and observed elemental analysis (e.g., C/H/N percentages) may arise from incomplete purification. Solutions include:

  • Recrystallization refinement (ethanol/water mixtures) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
  • 2D NMR (COSY, HSQC) to assign overlapping signals in complex regions (e.g., aromatic protons) .

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

Structural modifications focus on:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., 4-bromo-phenyl in thiazole derivatives) improves target binding .
  • Bioisosteric replacement : Replacing the benzyl group with heterocycles (e.g., triazoloquinoxaline) enhances metabolic stability . Toxicity screening requires in vitro assays (e.g., HepG2 cell viability) and ADMET prediction tools (e.g., SwissADME) .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C for 24–72 hours .
  • HPLC monitoring : Track degradation products using C18 columns and UV detection (λ = 254 nm) .

Methodological Challenges and Solutions

Q. How to address low yields in maleimide-based cyclization steps?

Low yields (~30–40%) may result from side reactions. Mitigation strategies:

  • Catalyst optimization : Replace acetic acid with Lewis acids (e.g., ZnCl2_2) .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. What experimental designs validate the compound’s mechanism of action in biological assays?

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .
  • Molecular dynamics simulations : Model ligand-protein interactions over 100 ns to assess binding stability .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent substitution : Replace toluene with cyclopentyl methyl ether (CPME), a safer alternative .
  • Catalyst recycling : Recover acetic acid via distillation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.